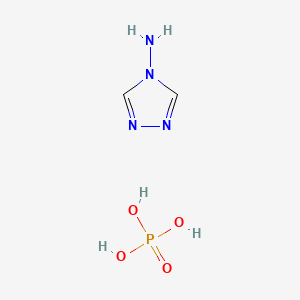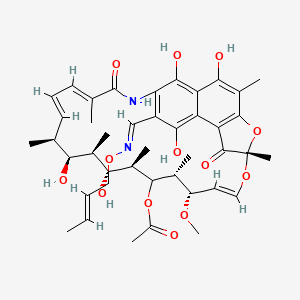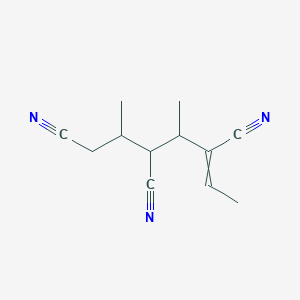
2,4-Dimethylhept-5-ene-1,3,5-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylhept-5-ene-1,3,5-tricarbonitrile is an organic compound characterized by its unique structure, which includes three nitrile groups and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylhept-5-ene-1,3,5-tricarbonitrile typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by the introduction of nitrile groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines, often using reagents like lithium aluminum hydride.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces primary amines.
Aplicaciones Científicas De Investigación
2,4-Dimethylhept-5-ene-1,3,5-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethylhept-5-ene-1,3,5-tricarbonitrile involves its interaction with various molecular targets. The nitrile groups can act as electron-withdrawing groups, influencing the reactivity of the compound. This can lead to the formation of reactive intermediates that participate in further chemical transformations. The pathways involved often depend on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
- 2,4-Dimethylhept-3-ene-1,3,5-tricarbonitrile
- 2,4-Dimethylhept-5-ene-1,3,4-tricarbonitrile
- 2,4-Dimethylhept-5-ene-1,3,6-tricarbonitrile
Comparison: 2,4-Dimethylhept-5-ene-1,3,5-tricarbonitrile is unique due to the specific positioning of its nitrile groups and the double bond. This structural arrangement can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different chemical behaviors and applications, making it a valuable compound for targeted research and industrial applications.
Propiedades
Número CAS |
50870-57-0 |
|---|---|
Fórmula molecular |
C12H15N3 |
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
2,4-dimethylhept-5-ene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C12H15N3/c1-4-11(7-14)10(3)12(8-15)9(2)5-6-13/h4,9-10,12H,5H2,1-3H3 |
Clave InChI |
MXQLYXUCEAQGNM-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C#N)C(C)C(C#N)C(C)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


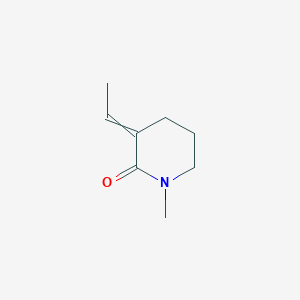
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
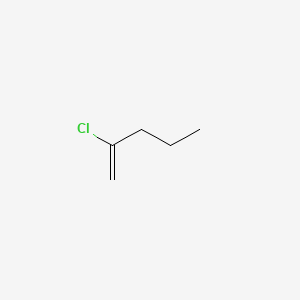
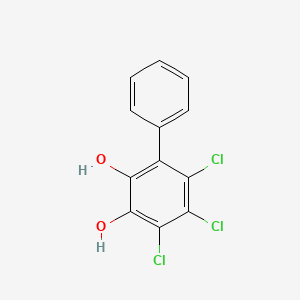
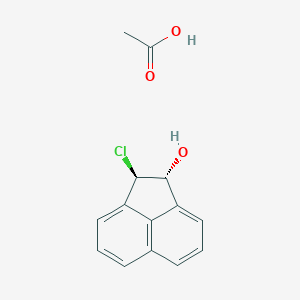

![N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid](/img/structure/B14668091.png)
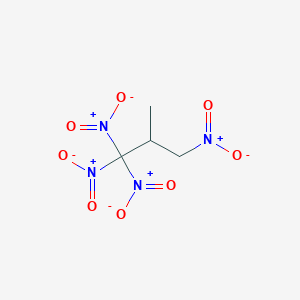

![4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B14668100.png)
